molecular formula C10H6Br2N2 B104092 4,4'-Dibromo-2,2'-bipyridine CAS No. 18511-71-2

4,4'-Dibromo-2,2'-bipyridine

Cat. No. B104092
CAS RN: 18511-71-2
M. Wt: 313.98 g/mol
InChI Key: KIIHBDSNVJRWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-Dibromo-2,2'-bipyridine is a brominated derivative of bipyridine, a class of compounds that has garnered significant interest in the field of chemistry due to their versatile applications in coordination polymers, electrochromic materials, and as building blocks for various chromophores and fluorophores. The presence of bromine atoms in the structure of 4,4'-Dibromo-2,2'-bipyridine makes it a valuable synthetic precursor for further chemical modifications and applications in macromolecular and supramolecular chemistry .

Synthesis Analysis

The synthesis of polyhalogenated 4,4'-bipyridines, including 4,4'-Dibromo-2,2'-bipyridine, can be achieved through a simple dimerization procedure starting from dihalopyridines. A mechanism involving ortholithiation followed by dimerization has been proposed, with the use of bases such as LDA or t-BuLi. This method has been shown to yield a variety of halogenated bipyridines, with the potential for further functionalization .

Molecular Structure Analysis

The molecular structure of 4,4'-Dibromo-2,2'-bipyridine and its derivatives is crucial for their function in various applications. X-ray crystallography has been employed to determine the structures of several bipyridine derivatives, revealing the influence of substituents on the overall molecular geometry. These structures serve as a foundation for understanding the properties and reactivity of these compounds .

Chemical Reactions Analysis

4,4'-Dibromo-2,2'-bipyridine serves as a key intermediate in various chemical reactions. For instance, it can undergo Suzuki cross-coupling reactions to form carbon-substituted pyridines. The regioselectivity of these reactions is influenced by the electrophilic character of the C-Br bonds, allowing for the synthesis of compounds that are otherwise challenging to prepare .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4'-Dibromo-2,2'-bipyridine derivatives are multifaceted. These compounds exhibit redox activity and electrochromic behavior, which are exploited in the development of responsive materials. The introduction of functional groups can lead to solvatochromic and environment-responsive characteristics, making these derivatives suitable for a wide range of novel applications. The thermal stability and optical properties of these compounds can be tuned by modifying the substituents and linkers, which is essential for their use in materials science .

Scientific Research Applications

1. Applications in Medium- and Environment-Responsive Materials

4,4'-Dibromo-2,2'-bipyridine derivatives have been used extensively in various research disciplines, particularly for their redox activity and electrochromic aptitude. These derivatives are integral in creating multifunctional chromic materials and compounds, particularly those that respond to changes in the solvent, medium, or environment. Emphasis on solvatochromic and environment-responsive properties of these derivatives has led to novel applications in this field (Papadakis, 2019).

2. Use in Synthesis of Bi-functional Chelates

4,4'-Dibromo-2,2'-bipyridine has been utilized in the synthesis of important intermediates for bi-functional chelates. These chelates have potential applications in various areas, including solid-phase time-resolved fluoroimmunoassays (李云辉 et al., 2010).

3. Building Block in Macromolecular and Supramolecular Applications

This compound serves as a valuable building block in macromolecular and supramolecular chemistry, especially due to its solubilizing properties and ability to form structures accommodating larger molecules (Amb & Rasmussen, 2006).

4. Catalysis and Material Science Applications

4,4'-Dibromo-2,2'-bipyridine demonstrates significant utility in catalysis, particularly in selective bromine substitution under palladium catalysis. It's an efficient method for synthesizing conjugated pyridine and 2,2'-bipyridine building blocks, crucial in coordination chemistry and materials science (Garcia-Lago et al., 2008).

5. Photovoltaic Applications

This compound has been employed in the synthesis of novel ligands for photovoltaic applications, such as dye-sensitized solar cells. The ability to modify its structure for specific applications enhances its utility in renewable energy research (D'Souza et al., 2012).

6. Solid Form Screening in Coordination Chemistry

4,4'-Dibromo-2,2'-bipyridine is used in solid form screening and crystal structure prediction, particularly in coordination chemistry. Its structural properties make it suitable for creating various solid-state forms, with implications for material science and crystallography (Braun et al., 2021).

Safety And Hazards

4,4’-Dibromo-2,2’-bipyridine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

4,4’-Dibromo-2,2’-bipyridine has potential applications in coordination chemistry and materials science . It is also used in the synthesis of benzodifuran-based ruthenium dyes, which show high efficiency of energy conversion when used in thin film dye-sensitized solar cells .

properties

IUPAC Name

4-bromo-2-(4-bromopyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N2/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIHBDSNVJRWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30574527
Record name 4,4'-Dibromo-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dibromo-2,2'-bipyridine

CAS RN

18511-71-2
Record name 4,4′-Dibromo-2,2′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18511-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Dibromo-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Dibromo-2,2'-bipyridyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Dibromo-2,2'-bipyridine
Reactant of Route 2
Reactant of Route 2
4,4'-Dibromo-2,2'-bipyridine
Reactant of Route 3
Reactant of Route 3
4,4'-Dibromo-2,2'-bipyridine
Reactant of Route 4
Reactant of Route 4
4,4'-Dibromo-2,2'-bipyridine
Reactant of Route 5
Reactant of Route 5
4,4'-Dibromo-2,2'-bipyridine
Reactant of Route 6
Reactant of Route 6
4,4'-Dibromo-2,2'-bipyridine

Citations

For This Compound
303
Citations
DAM Egbe, B Heise, E Klemm - Designed Monomers and …, 2000 - Taylor & Francis
Novel 2,2′-bipyridine-based conjugated polymers of formula 2 have been synthesized by Pd-catalyzed cross-coupling reactions between 4,4′-dibromo-2,2′-bipyridine (3) and …
Number of citations: 11 www.tandfonline.com
A Günyar, MD Zhou, M Drees, PNW Baxter… - Dalton …, 2009 - pubs.rsc.org
Dioxomolybdenum(VI) complexes with the general formula [MoO2Cl2L2] (L2=3,3′-dimethyl-2,2′-bipyridine, 5,5′-dimethyl-2,2′-bipyridine, 6,6′-dimethyl-2,2′-bipyridine, 4,4′-…
Number of citations: 22 pubs.rsc.org
XQ Gai, XX Zhang, JJ Kang, L Xu… - … für anorganische und …, 2016 - Wiley Online Library
A platinum(II) complex Pt(DiBrbpy)Cl 2 (1) based on 4,4′‐dibromo‐2,2′‐bipyridine ligand was synthesized and characterized. Interestingly, two solvated phases of 1 with different …
Number of citations: 2 onlinelibrary.wiley.com
EC Constable, CE Housecroft, M Neuburger… - Polyhedron, 2003 - Elsevier
2,2-Bipyridine ligands bearing functionalised aryl substituents have been prepared with the aim of subsequent functionalisation and the preparation of multinuclear metallostars. The …
Number of citations: 43 www.sciencedirect.com
C Sicre, JL Alonso-Gómez, MM Cid - Tetrahedron, 2006 - Elsevier
2,4-Dibromopyridine undergoes a regioselective Suzuki cross-coupling reaction at position 2 with several alkenyl(aryl) boronic acids to render 4-bromo-2-carbon substituted pyridines, …
Number of citations: 50 www.sciencedirect.com
GR Newkome, AK Patri, E Holder… - European Journal of …, 2004 - Wiley Online Library
The latest synthetic strategies to prepare 2,2′‐bipyridine and its mono‐substituted, symmetrical and unsymmetrical 3,3′‐, 4,4′‐, 5,5′‐, and 6,6′‐disubstituted derivatives are …
R Garcia-Lago, JL Alonso-Gomez, C Sicre - … : an international journal for …, 2008 - cir.nii.ac.jp
… Synthesis of 2 4 dibromopyridine and 4 4 dibromo 2 2 bipyridine Efficient usage in selective bromine substitution under palladium catalysis …
Number of citations: 21 cir.nii.ac.jp
PA Mabrouk, MS Wrighton - Inorganic Chemistry, 1986 - ACS Publications
The one-electron nature of the lowest electronic excited state of [RuL „L'3_ „] 2+(L, L'= 2, 2'-bipyridine (bpy), 4, 4'-dimethyl-2, 2'-bipyridine (Me2bpy), 4, 4'-dibromo-2, 2'-bipyridine (Br2bpy…
Number of citations: 240 pubs.acs.org
NX Li, YM Chen, QQ Xu, WH Mu - Journal of CO2 Utilization, 2023 - Elsevier
The photocatalytic reduction of carbon dioxide to carbon monoxide with three new Ni(II)-bipyridine complexes, Ni-1 ([NiCl 2 (4,4′-dichloro-2,2′-bipyridine) 2 ]), Ni-2 ([NiCl 2 (4,4′-…
Number of citations: 2 www.sciencedirect.com
JA Ridenour, CL Cahill - New Journal of Chemistry, 2018 - pubs.rsc.org
The crystal structures of eight new binuclear peroxo-bridged uranyl (UO22+) complexes containing chelating N-donating ligands (2,2′-bipyridine [BPY] and 4,4′-dibromo-2,2′-…
Number of citations: 14 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.